

An In-depth Technical Guide to the Synthesis and Structural Characterization of Pradofloxacin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of **pradofloxacin**, a third-generation fluoroquinolone antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis of Pradofloxacin

The synthesis of **pradofloxacin** is a multi-step process that involves the preparation of two key intermediates, followed by their condensation to form the final active pharmaceutical ingredient.

Synthesis of Key Intermediates

The primary precursors for the synthesis of **pradofloxacin** are 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.

1.1.1. Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

A common synthetic route to this quinolone core involves the cyclization of an appropriately substituted acrylate derivative.

Experimental Protocol:

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- Step 1: Acrylate Formation: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate is prepared through the reaction of an appropriate benzoylacetate with a cyclopropylamine derivative.
- Step 2: Cyclization: To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), 80% sodium hydride (3.44 g) is added in portions with ice cooling and stirring. The mixture is then stirred at room temperature for 30 minutes and refluxed for 2 hours. The dioxane is subsequently removed under vacuum.[1]
- Step 3: Hydrolysis: The residue (40.3 g) is suspended in water (150 ml), and potassium hydroxide (6.65 g) is added. The mixture is refluxed for 1.5 hours.[1]
- Step 4: Precipitation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g) with a melting point of 234-237°C.[1] A related, though not identical, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has also been synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[2][3]

1.1.2. Synthesis of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of this chiral diamine can be achieved through various methods, often involving intramolecular cyclization and resolution steps.

Experimental Protocol:

- Step 1: Initial Reaction: Benzylamine (174 mL, 1.6 mol) is reacted with methyl acrylate (1.6 mol) at 9-12°C. The reaction is allowed to proceed for 4 hours, followed by reduced pressure distillation to obtain the addition product.[4]
- Step 2: Alkylation and Cyclization: The addition product (77g, 0.4 mol) is reacted with potassium iodide (1.0g, 0.006 mol), methyl chloroacetate (65g, 0.6 mol), and potassium carbonate (60.7 g, 0.44 mol) with stirring for 24 hours. After filtration, the product is isolated by reduced pressure distillation. This is followed by a cyclization reaction using sodium methoxide in toluene at 60-80°C.[4]



• Step 3: Resolution and Deprotection: The racemic mixture can be resolved using chiral acids like tartaric acid.[5][6][7] The resolved enantiomer is then subjected to debenzylation, for example, through catalytic hydrogenation, to yield the final (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[7][8] A detailed racemization process for the undesired enantiomer has also been described to improve the overall yield.[6]

Final Synthesis of Pradofloxacin

The final step in the synthesis of **pradofloxacin** is a nucleophilic substitution reaction.

Experimental Protocol:

- Reaction Setup: 100 g of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 48 g of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[9][10]
- Solvent and Base: The reaction is carried out in a solvent mixture of ethanol and N-methylpyrrolidone (80/20 w/w) in the presence of an excess of diisopropylethylamine.[9][10]
- Reaction Conditions: The reaction mixture is heated to a temperature above 70°C.[9][10]
- Workup and Isolation: After the reaction is complete, the mixture is cooled, leading to the
 precipitation of pradofloxacin. The product is then collected. This process has been
 reported to yield 90% of the theoretical amount.[9][10]

Structural Characterization of Pradofloxacin

A thorough structural characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized **pradofloxacin**.

Physicochemical Properties



| Property | Value | Reference |
|---------------------|--------------------------------------|-----------|
| Molecular Formula | C21H21FN4O3 | [11] |
| Molecular Weight | 396.42 g/mol | [11] |
| Appearance | Brownish-yellow crystalline compound | |
| Melting Point | 242-245 °C | [12] |
| рКа | 5.5 and 8.8 (at 21°C) | |
| Solubility in Water | 33.5 g/L (at 21°C) | |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **pradofloxacin**.

Experimental Protocol (¹H NMR):

- Instrumentation: A 500 MHz NMR spectrometer.
- Solvent: D2O containing 5% (v/v) of trifluoroacetic acid-d1.
- Internal Standard: Acetone set at δ = 2.16 ppm.[13]
- Data Acquisition: Standard one-dimensional proton NMR experiments are performed.

¹H NMR Data (Aromatic Region of **Pradofloxacin**):

| Proton Assignment | Chemical Shift (δ, ppm) | Coupling Constant (J H, F, Hz) | Reference |
|-------------------|-------------------------|-----------------------------------|-----------|
| H-2 | 8.92 | [13] | |
| H-5 | 7.87 | 14.5 | [13] |



2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the **pradofloxacin** molecule.

Experimental Protocol:

- Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[14]

Key FT-IR Peaks for **Pradofloxacin**:

| Wavenumber (cm ⁻¹) | Assignment | Reference |
|--------------------------------|--|--|
| 2205 | Conjugated Nitrile (C≡N) stretch | [13] |
| ~1700-1730 | Carboxylic acid Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |
| ~1620-1630 | Ketone Carbonyl (C=O) stretch | Inferred from general fluoroquinolone spectra |
| ~1200-1300 | C-F stretch | Inferred from general fluoroquinolone spectra |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **pradofloxacin**.

Experimental Protocol (Electrospray Ionization - Tandem Mass Spectrometry, ESI-MS/MS):

 Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[15]



- Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer.[15][16]
- Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions.[15]
- Data Analysis: The fragmentation patterns are analyzed to confirm the structure. For fluoroquinolones, common fragmentation pathways involve the loss of water, carbon monoxide, and cleavage of the piperazine or similar side chains.[17]

Expected Fragmentation Pattern for **Pradofloxacin**:

The fragmentation of **pradofloxacin** is expected to involve the loss of small molecules from the quinolone core and cleavage of the diazabicyclononane side chain.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical for its formulation and stability. **Pradofloxacin** is known to exist in multiple polymorphic forms.[18][19]

2.3.1. Powder X-Ray Diffraction (PXRD)

PXRD is a key technique for identifying the crystalline form of **pradofloxacin**.

Experimental Protocol:

- Instrumentation: A powder X-ray diffractometer with CuKα radiation.
- Scan Range: Typically from a Bragg angle (2θ) of 10° to 70°.[20][21]
- Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

PXRD Data for **Pradofloxacin** Polymorphs:

Different polymorphic forms (Form A, Form B, Form C, a DMSO solvate, and a hydrate) of **pradofloxacin** have been identified, each with a unique PXRD pattern.[18][19] A detailed analysis of these patterns is crucial for controlling the solid form of the drug substance.

2.3.2. Thermal Analysis



Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of **pradofloxacin**.

Experimental Protocol (DSC):

- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: A small amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.
- Heating Rate: A constant heating rate, for example, 10°C/min, is applied.

Experimental Protocol (TGA):

- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: A small amount of the sample is placed in a tared pan.
- Heating Rate and Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

The thermal stability of different polymorphic forms of **pradofloxacin** has been investigated using DSC and TGA, revealing distinct thermal profiles for each form.[18][19]

2.3.3. Single-Crystal X-Ray Diffraction

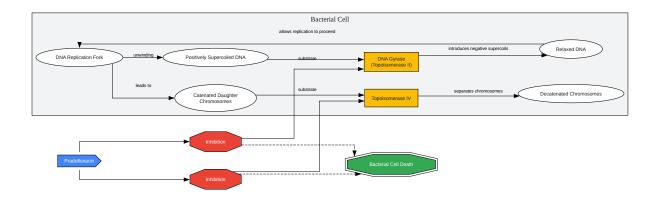
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. The single-crystal data for several forms of **pradofloxacin** have been solved. [18][19]

Mechanism of Action

Pradofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its potent activity and a reduced potential for the development of bacterial resistance.

Signaling Pathway Diagram



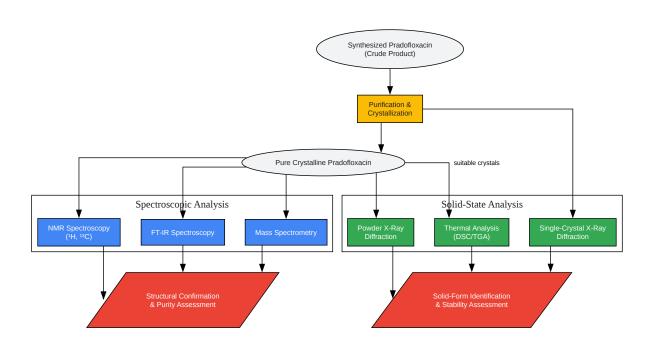


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Caption: Mechanism of action of **pradofloxacin** via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Structural Characterization





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Caption: Workflow for the structural characterization of synthesized **pradofloxacin**.

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